N-(4-((6-Methoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide
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Overview
Description
N-(4-((6-Methoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of an indole moiety fused with a pyridine ring and an acetamide group. The unique structure of this compound makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-Methoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole moiety.
Formation of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-Methoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-((6-Methoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-((6-Methoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide, known for its role in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Serotonin: A neurotransmitter derived from indole, involved in mood regulation.
Uniqueness
N-(4-((6-Methoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide is unique due to its specific structural features, such as the combination of an indole moiety with a pyridine ring and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[4-[(6-methoxy-1H-indol-5-yl)oxy]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C16H15N3O3/c1-10(20)19-16-8-12(4-6-18-16)22-15-7-11-3-5-17-13(11)9-14(15)21-2/h3-9,17H,1-2H3,(H,18,19,20) |
InChI Key |
GJRTXCGSPNYNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)OC2=C(C=C3C(=C2)C=CN3)OC |
Origin of Product |
United States |
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